

A Comparative Guide to the Histopathological Differences Between PLP- and MOG-Induced EAE

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	[Ser140]-plp(139-151) tfa	
Cat. No.:	B15597460	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Experimental Autoimmune Encephalomyelitis (EAE) is an indispensable animal model for studying the pathogenesis of multiple sclerosis (MS) and for the preclinical evaluation of novel therapeutics. The choice of the myelin antigen used for immunization is a critical determinant of the resulting disease phenotype, profoundly influencing the clinical course, immunological mechanisms, and central nervous system (CNS) histopathology. This guide provides a detailed comparison of the histopathological and immunological features of two widely used EAE models: one induced by proteolipid protein (PLP) and the other by myelin oligodendrocyte glycoprotein (MOG).

Histopathological and Immunological Distinctions

The selection of PLP or MOG as the encephalitogenic antigen results in distinct pathological manifestations within the CNS. While both models recapitulate key features of MS, including inflammation, demyelination, and axonal damage, they differ significantly in the localization of lesions, the composition of inflammatory infiltrates, and the extent of demyelination.[1]

MOG-induced EAE, typically in C57BL/6 mice, is characterized by a robust inflammatory response and significant demyelination.[1] This model often presents with a chronic, non-relapsing paralysis.[2] Histopathologically, the lesions are commonly found in the spinal cord and are characterized by infiltrates of T cells and macrophages.[3][4] A key feature of the MOG



model, particularly when using the full-length protein, is the significant involvement of B cells and antibody-dependent mechanisms in its pathogenesis.[2][5][6]

In contrast, PLP-induced EAE, often studied in SJL mice, typically manifests as a relapsing-remitting disease course, which more closely mimics the most common form of human MS.[3] [7] The inflammatory lesions in PLP-EAE can be found in both the brain and spinal cord.[8] While T cells are the primary drivers of pathology in this model, the demyelination can be less severe and more variable compared to MOG-EAE.[1][9] The PLP model is considered to be largely B cell-independent.[2]

Quantitative Histopathological Comparison

The following table summarizes the key quantitative histopathological and immunological differences between PLP- and MOG-induced EAE models, synthesized from multiple experimental studies.



Feature	PLP-Induced EAE	MOG-Induced EAE
Typical Mouse Strain	SJL/J[7]	C57BL/6[7]
Clinical Course	Relapsing-remitting[3][7]	Chronic, non-relapsing[2]
Primary Lesion Location	Brain and Spinal Cord[8]	Primarily Spinal Cord[2]
Inflammatory Infiltrates		
T Cells (CD4+)	Predominantly Th1 and Th17[10]	Predominantly Th1 and Th17[10]
B Cells	Minimal involvement[2]	Significant involvement, can form ectopic germinal centers[2][11]
Macrophages/Microglia	Present in lesions[12]	Abundant in lesions[13]
Demyelination	Variable, can be less severe[1]	Robust and widespread[1]
Axonal Damage	Present, correlates with disease severity	Present, correlates with inflammation and demyelination[13][14]
Key Cytokine Profile	IFN-γ (Th1), IL-17 (Th17), TNF-α[10]	IFN-γ (Th1), IL-17 (Th17), IL-6, TNF-α[10]

Experimental Protocols EAE Induction

PLP139-151-Induced EAE in SJL Mice:

- Antigen Emulsion Preparation: Emulsify PLP139-151 peptide in an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis to a final concentration of 1-2 mg/mL.
- Immunization: On day 0, subcutaneously inject 100-200 μg of the emulsified PLP peptide at two sites on the flanks of female SJL mice (8-12 weeks old).



Pertussis Toxin Administration: On days 0 and 2, administer 200 ng of Pertussis Toxin (PTX)
 intraperitoneally to facilitate the entry of immune cells into the CNS.[1]

MOG35-55-Induced EAE in C57BL/6 Mice:

- Antigen Emulsion Preparation: Emulsify MOG35-55 peptide in an equal volume of CFA containing Mycobacterium tuberculosis to a final concentration of 1 mg/mL.[1]
- Immunization: On day 0, subcutaneously inject 200 μg of the emulsified MOG peptide at two sites on the flank of female C57BL/6 mice (8-12 weeks old).[1]
- Pertussis Toxin Administration: Administer 200 ng of PTX intraperitoneally on day 0 and day
 2.[1]

Histopathological Analysis

- Tissue Collection and Fixation: At the desired experimental endpoint, perfuse mice transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Dissect the brain and spinal cord and post-fix in 4% PFA.
- Tissue Processing: Process the fixed tissues for paraffin embedding.
- Sectioning: Cut 5-10 μm thick sections using a microtome.

Luxol Fast Blue (LFB) Staining for Myelin:

- Deparaffinize and rehydrate sections to 95% ethanol.
- Stain in Luxol Fast Blue solution overnight at 56°C.[6]
- Rinse with 95% ethanol and then distilled water.
- Differentiate in 0.05% lithium carbonate solution for 30 seconds, followed by 70% ethanol for 30 seconds.[6]
- Repeat differentiation until gray matter is colorless and white matter is sharply defined.
- Counterstain with Cresyl Violet solution for 30-40 seconds.



- Dehydrate through graded alcohols and clear in xylene.
- Mount with a resinous mounting medium.

Hematoxylin and Eosin (H&E) Staining for Inflammation:

- Deparaffinize and rehydrate sections to distilled water.
- Stain in Harris Hematoxylin for 3-5 minutes.[14]
- Rinse in running tap water.
- Differentiate in 0.3% acid alcohol.
- "Blue" the sections in Scott's tap water substitute.
- Counterstain with Eosin Y for 2 minutes.
- Dehydrate through graded alcohols and clear in xylene.
- Mount with a resinous mounting medium.

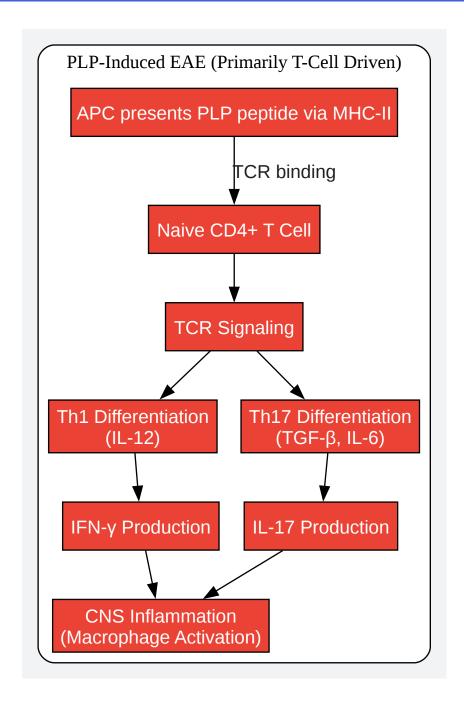
Visualizing Experimental Workflows and Signaling Pathways



Click to download full resolution via product page

Figure 1. Generalized workflow for EAE induction and subsequent histopathological analysis.

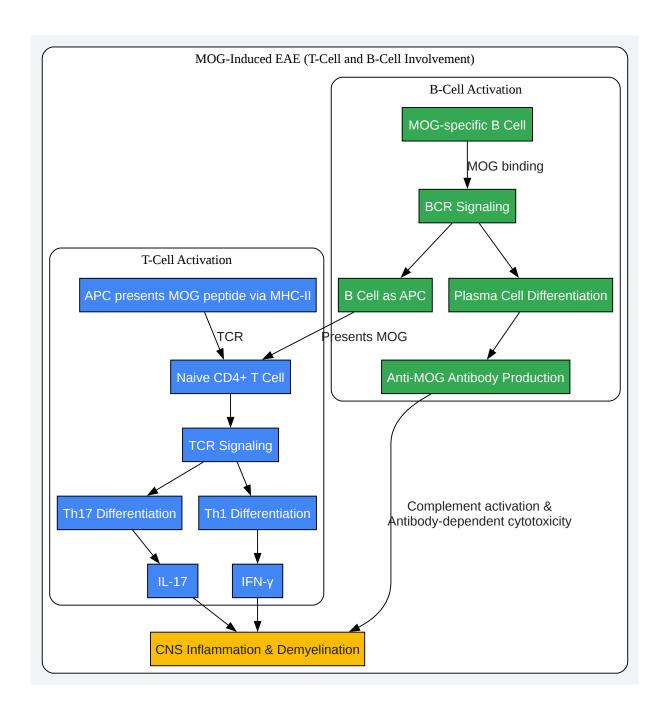




Click to download full resolution via product page

Figure 2. Simplified T-cell signaling in PLP-induced EAE.





Click to download full resolution via product page

Figure 3. Key signaling events in MOG-induced EAE.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cytokine Control of Inflammation and Repair in the Pathology of Multiple Sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Views on the Roles of Th1 and Th17 Cells in Experimental Autoimmune Encephalomyelitis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical and Histopathological Assessment on an Animal Model with Experimental Autoimmune Encephalomyelitis PMC [pmc.ncbi.nlm.nih.gov]
- 4. MOG35 55-induced EAE model of optic nerve inflammation compared to MS, MOGAD and NMOSD related subtypes of human optic neuritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key Signaling Molecules Identified in EAE-induced Mice [jax.org]
- 6. Secondary B Cell Receptor Diversification Is Necessary for T Cell Mediated Neuro-Inflammation during Experimental Autoimmune Encephalomyelitis | PLOS One [journals.plos.org]
- 7. Th1, Th17 and Th9 effector cells induce experimental autoimmune encephalomyelitis with different pathological phenotypes PMC [pmc.ncbi.nlm.nih.gov]
- 8. MOG-Specific T Cells Lead to Spontaneous EAE with Multilocular B Cell Infiltration in the GF-IL23 Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Suppression of MOG- and PLP-Induced Experimental Autoimmune Encephalomyelitis Using a Novel Multivalent Bifunctional Peptide Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biospective.com [biospective.com]
- 14. T cell mediated pathogenesis in EAE: Molecular mechanisms PubMed [pubmed.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [A Comparative Guide to the Histopathological Differences Between PLP- and MOG-Induced EAE]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597460#histopathological-differences-between-plp-and-mog-induced-eae]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com